molecular formula C13H13NO B8349674 2-(3-(BENZYLOXY)CYCLOBUTYLIDENE)ACETONITRILE

2-(3-(BENZYLOXY)CYCLOBUTYLIDENE)ACETONITRILE

Cat. No.: B8349674
M. Wt: 199.25 g/mol
InChI Key: CFESRZFULNHJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-(3-(BENZYLOXY)CYCLOBUTYLIDENE)ACETONITRILE can undergo various chemical reactions, including:

Scientific Research Applications

2-(3-(BENZYLOXY)CYCLOBUTYLIDENE)ACETONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(BENZYLOXY)CYCLOBUTYLIDENE)ACETONITRILE involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar compounds to 2-(3-(BENZYLOXY)CYCLOBUTYLIDENE)ACETONITRILE include:

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-(3-phenylmethoxycyclobutylidene)acetonitrile

InChI

InChI=1S/C13H13NO/c14-7-6-12-8-13(9-12)15-10-11-4-2-1-3-5-11/h1-6,13H,8-10H2

InChI Key

CFESRZFULNHJJU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=CC#N)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1.0000 M of potassium tert-butoxide in tetrahydrofuran (0.68 mL) and THF (5 mL) was added, at 0° C., diethyl cyanomethylphosphonate (0.11 mL, 0.00068 mol) dropwise. The reaction was warmed to rt and 30 min later cooled to 0° C. again. To the reaction mixture was added a solution of 3-(benzyloxy)cyclobutanone (0.1 g, 0.0006 mol) in THF (5 mL). The reaction was stirred over night, allowing warmed up to rt. The reaction was quenched with saturated aq. NH4Cl solution, extracted with EtOAc. The combined organic layers were washed with water and brine, dried over MgSO4 and concentrated to dryness. The crude product was used directly in next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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